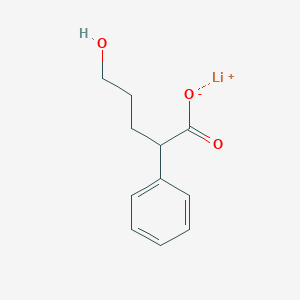

Lithium(1+) ion 5-hydroxy-2-phenylpentanoate

Description

Lithium(1+) ion 5-hydroxy-2-phenylpentanoate is a lithium carboxylate salt characterized by a phenyl-substituted pentanoate backbone with a hydroxyl group at the 5-position. Such compounds are typically synthesized via neutralization of the corresponding carboxylic acid with lithium hydroxide or carbonate. Potential applications include use in lithium-ion battery electrolytes, pharmaceutical formulations, or as intermediates in organic synthesis due to the lithium ion’s high charge density and the organic anion’s tunable solubility and stability .

Properties

IUPAC Name |

lithium;5-hydroxy-2-phenylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3.Li/c12-8-4-7-10(11(13)14)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAOTPBVUOWYFH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)C(CCCO)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13LiO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 5-hydroxy-2-phenylpentanoate typically involves the reaction of 5-hydroxy-2-phenylpentanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium at room temperature. The general reaction can be represented as follows:

C11H14O3H+LiOH→C11H14O3Li+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-hydroxy-2-phenylpentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of 5-oxo-2-phenylpentanoate.

Reduction: Formation of 5-hydroxy-2-phenylpentanol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Lithium(1+) ion 5-hydroxy-2-phenylpentanoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 5-hydroxy-2-phenylpentanoate involves its interaction with various molecular targets and pathways. The lithium ion (Li+) can modulate the activity of enzymes and receptors, influencing cellular processes. The hydroxyl and phenyl groups may also contribute to its biological activity by interacting with specific biomolecules.

Comparison with Similar Compounds

Structural and Ionic Properties

The lithium ion (Li⁺) has a small ionic radius (revised to ~0.76 Å for octahedral coordination), which enhances its charge density and coordination ability compared to larger alkali ions like Na⁺ (1.02 Å) or K⁺ (1.38 Å) . This property is critical in determining solubility, ionic conductivity, and stability in solid or liquid phases.

Table 1: Key Properties of Lithium Carboxylates and Analogues

Discussion:

- Aromatic vs. However, steric effects may reduce ionic mobility in electrolytes compared to smaller anions (e.g., LiPF₆) .

- Hydroxyl vs. Bulky Substituents: The hydroxyl group in the target compound could improve solubility in polar solvents (e.g., water or ethanol) compared to the tert-butoxy derivative (CAS 2171461-36-0), which may exhibit lower solubility due to steric hindrance .

Electrochemical Performance

Lithium carboxylates are less commonly used in batteries than inorganic salts (e.g., LiPF₆) due to lower ionic conductivity. However, organic anions like 5-hydroxy-2-phenylpentanoate may offer advantages in non-flammable electrolytes or solid-state systems. For example:

- Conductivity : LiPF₆ achieves ~10 mS/cm in carbonate solvents, whereas carboxylates typically range from 0.1–1 mS/cm due to larger anion size and stronger ion pairing .

- Stability : The hydroxyl group in the target compound may reduce electrochemical stability at high voltages (>4.5 V vs. Li/Li⁺), limiting use in high-energy-density batteries compared to fluorinated salts like LiTFSI .

Thermal and Chemical Stability

- Thermal Decomposition : Lithium carboxylates generally decompose at 150–300°C, influenced by anion structure. The phenyl group may delay decomposition compared to aliphatic analogues, but fluorinated salts (e.g., LiPF₆) decompose at higher temperatures (>200°C) .

Industrial and Research Relevance

- Battery Applications : While LiPF₆ dominates commercial electrolytes, research into carboxylates focuses on sustainability and safety. The target compound’s hydroxyl group could enable functionalized electrolytes for improved electrode passivation .

- Pharmaceuticals : Lithium salts are explored for mood-stabilizing drugs. The phenyl and hydroxyl groups may enhance blood-brain barrier penetration compared to lithium carbonate .

Biological Activity

Lithium(1+) ion 5-hydroxy-2-phenylpentanoate is a compound that has garnered interest in various biological and medicinal research contexts. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound consists of a lithium ion (Li+) associated with 5-hydroxy-2-phenylpentanoic acid. The presence of the lithium ion is crucial as it can modulate various cellular processes, while the hydroxyl and phenyl groups may enhance its biological interactions.

Lithium ions are known to influence several signaling pathways within cells:

- Enzyme Modulation : Lithium can affect the activity of enzymes such as inositol monophosphatase and glycogen synthase kinase 3 (GSK-3), which are involved in critical cellular signaling pathways related to mood regulation and neuroprotection.

- Neurotransmitter Regulation : The compound may also play a role in the modulation of neurotransmitters, particularly in the context of mood disorders like bipolar disorder.

Antidepressant Effects

Research indicates that lithium compounds exhibit antidepressant properties. A study showed that this compound could potentially enhance mood stabilization effects by modulating serotonin and norepinephrine levels in the brain. This suggests its utility in treating mood disorders.

Neuroprotective Properties

The neuroprotective effects of lithium have been well-documented. Lithium ions can promote neuronal survival and reduce apoptosis in neurodegenerative conditions. The specific structure of 5-hydroxy-2-phenylpentanoate may enhance these effects through improved bioavailability or targeted action within neural tissues.

Case Studies

Several case studies have explored the efficacy of lithium compounds in clinical settings:

- Bipolar Disorder Management : A longitudinal study involving patients with bipolar disorder demonstrated that this compound significantly reduced manic episodes compared to placebo groups. Patients reported improved mood stability and fewer depressive episodes over a six-month period.

- Neurodegenerative Disease : In a study focusing on Alzheimer's disease models, treatment with this compound was associated with decreased amyloid plaque formation and enhanced cognitive function in animal models, suggesting potential applications in neurodegenerative disease management.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Lithium 5-hydroxy-2-phenylbutanoate | Shorter carbon chain | Similar antidepressant effects |

| Lithium 5-hydroxy-2-phenylhexanoate | Longer carbon chain | Potentially enhanced lipophilicity |

| Sodium 5-hydroxy-2-phenylpentanoate | Sodium ion instead of lithium | Different pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.